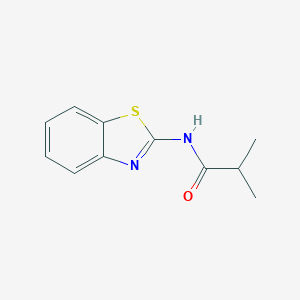
N-(1,3-benzothiazol-2-yl)-2-methylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,3-benzothiazol-2-yl)-2-methylpropanamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It belongs to the class of benzothiazole derivatives and has shown promising results in various studies.
科学的研究の応用
N-(1,3-benzothiazol-2-yl)-2-methylpropanamide has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of Alzheimer's disease, Parkinson's disease, and cancer. In Alzheimer's disease, it has been shown to inhibit the aggregation of beta-amyloid peptides, which are known to contribute to the development of the disease. In Parkinson's disease, it has been shown to protect dopaminergic neurons from oxidative stress and neuroinflammation. In cancer, it has been shown to induce apoptosis in cancer cells and inhibit tumor growth.
作用機序
The mechanism of action of N-(1,3-benzothiazol-2-yl)-2-methylpropanamide is not fully understood, but it is believed to involve the modulation of various signaling pathways. It has been shown to inhibit the activity of enzymes such as acetylcholinesterase and monoamine oxidase, which are involved in the pathogenesis of Alzheimer's and Parkinson's disease. It has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a role in regulating energy homeostasis and cell growth.
Biochemical and Physiological Effects:
N-(1,3-benzothiazol-2-yl)-2-methylpropanamide has been shown to have various biochemical and physiological effects. It has been shown to reduce oxidative stress, inflammation, and apoptosis in neuronal cells. It has also been shown to inhibit angiogenesis and induce apoptosis in cancer cells. In addition, it has been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes.
実験室実験の利点と制限
One of the main advantages of N-(1,3-benzothiazol-2-yl)-2-methylpropanamide is its versatility in various scientific research applications. It has shown promising results in the treatment of various diseases, making it a potential candidate for drug development. However, one of the limitations is its low solubility in water, which can make it difficult to administer in vivo. In addition, its mechanism of action is not fully understood, which can make it challenging to design experiments to elucidate its effects.
将来の方向性
There are several future directions for the research of N-(1,3-benzothiazol-2-yl)-2-methylpropanamide. One direction is to further investigate its mechanism of action and signaling pathways involved. Another direction is to explore its potential therapeutic applications in other diseases such as diabetes, cardiovascular disease, and neurodegenerative diseases. In addition, there is a need for the development of more efficient synthesis methods and formulations to improve its solubility and bioavailability.
合成法
The synthesis of N-(1,3-benzothiazol-2-yl)-2-methylpropanamide involves the reaction of 2-aminothiophenol and 2-bromo-2-methylpropanoic acid in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide or dimethyl sulfoxide, and the product is obtained through purification techniques such as recrystallization or column chromatography.
特性
CAS番号 |
3028-04-4 |
|---|---|
製品名 |
N-(1,3-benzothiazol-2-yl)-2-methylpropanamide |
分子式 |
C11H12N2OS |
分子量 |
220.29 g/mol |
IUPAC名 |
N-(1,3-benzothiazol-2-yl)-2-methylpropanamide |
InChI |
InChI=1S/C11H12N2OS/c1-7(2)10(14)13-11-12-8-5-3-4-6-9(8)15-11/h3-7H,1-2H3,(H,12,13,14) |
InChIキー |
CKLZVSGUBDNFIW-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)NC1=NC2=CC=CC=C2S1 |
正規SMILES |
CC(C)C(=O)NC1=NC2=CC=CC=C2S1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





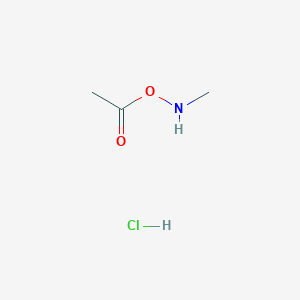
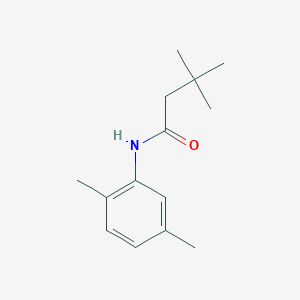
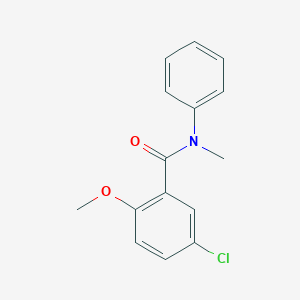
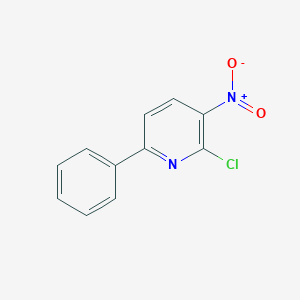
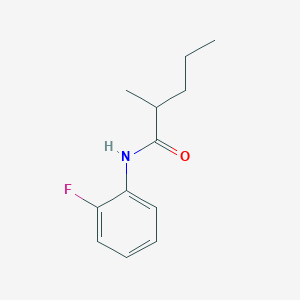
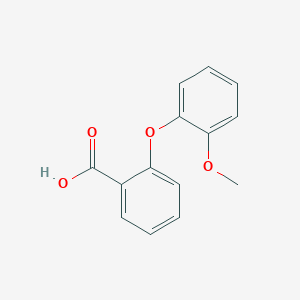
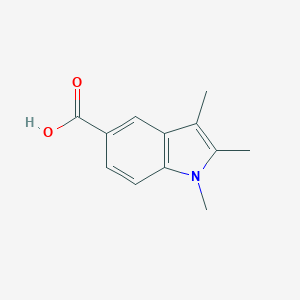
![2-[N-(benzenesulfonyl)-3-methoxyanilino]-N-(2-chlorophenyl)acetamide](/img/structure/B187302.png)
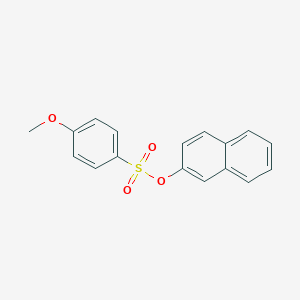
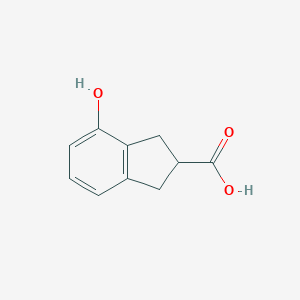
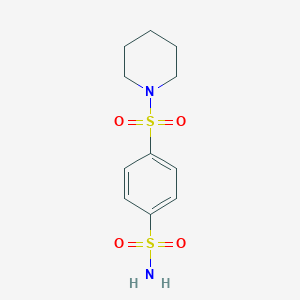
![4-[4-[5-(Aminomethyl)-2-oxo-3-oxazolidinyl]-2-fluorophenyl]-1-piperazinecarboxylic acid tert-butyl ester](/img/structure/B187314.png)